Ammonium isobutyrate

Description

Historical Context and Discovery

The development and application of this compound can be traced back to the mid-20th century, with significant research initiatives emerging in the 1970s. Early investigations focused on its potential as a chemical preservative, particularly in agricultural contexts where spoilage prevention was crucial. Patent documentation from 1978 demonstrates that researchers recognized the compound's efficacy in preventing the development of rot and mildew on seeds, silage, and other feedstuff materials. This early recognition of its antimicrobial properties laid the foundation for subsequent research endeavors.

During the same period, innovative applications emerged in agricultural biotechnology, specifically in sugarcane cultivation. Research conducted in the 1970s revealed that this compound could function as an effective sugarcane ripening agent, significantly increasing sucrose yield when applied several weeks prior to harvest. These discoveries represented pioneering work in plant physiology modification and established this compound as a valuable tool in agricultural enhancement strategies.

The compound's historical significance extends to animal nutrition research, where comprehensive studies examined its effects on ruminant physiology. A landmark three-university study investigated the effects of ammonium salts of volatile fatty acids, including this compound, on dairy cows throughout full lactation cycles. This research demonstrated that optimized blends containing this compound could significantly improve milk production, with experimental groups producing 305-day milk yields of 23.2 kilograms compared to 20.5 kilograms in control groups.

Chemical Classification and Nomenclature

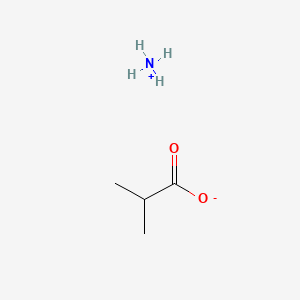

This compound belongs to the broader classification of organic ammonium compounds and is specifically categorized as a carboxylate salt. The compound's systematic nomenclature reflects its chemical structure, with the International Union of Pure and Applied Chemistry name being azanium 2-methylpropanoate. Alternative nomenclature includes propanoic acid, 2-methyl-, ammonium salt, and isobutyric acid ammonium salt, demonstrating the various conventions used to describe this chemical entity.

The molecular structure of this compound can be represented through multiple chemical notation systems. The Simplified Molecular Input Line Entry System representation is CC(C)C(=O)[O-].[NH4+], which clearly illustrates the ionic nature of the compound. The International Chemical Identifier provides additional structural specificity: InChI=1S/C4H8O2.H3N/c1-3(2)4(5)6;/h3H,1-2H3,(H,5,6);1H3.

Table 1: Chemical Properties of this compound

The compound demonstrates significant structural relationships with related chemical entities. The parent compound, isobutyric acid, serves as the foundation for the salt formation process, while component compounds include both the carboxylate anion and ammonium cation. This structural arrangement contributes to the compound's solubility characteristics and reactivity patterns, which are fundamental to its diverse applications.

Significance in Contemporary Research

Contemporary research applications of this compound span multiple scientific disciplines, with particularly notable contributions to animal nutrition science and agricultural preservation technologies. Recent investigations have focused on the compound's effects on rumen fermentation processes in dairy cattle, revealing significant impacts on lactation performance and plasma characteristics. These studies demonstrate the compound's potential to enhance feed utilization efficiency and improve overall animal productivity.

In the realm of agricultural preservation, this compound continues to demonstrate relevance in silage conservation strategies. Research has shown that the compound functions as an effective antimicrobial agent, inhibiting the growth of spoilage organisms through pH modification mechanisms. The compound's ability to create unfavorable conditions for microbial development makes it particularly valuable in preserving the nutritional quality of stored agricultural products.

Table 2: Contemporary Research Applications of this compound

Microbiological research has revealed interesting interactions between this compound and soil microorganisms, particularly Actinomycetales species found in agricultural environments. Studies examining corn preservation have documented that this compound treatment affects the population dynamics of beneficial microorganisms, with initial suppression of Streptomyces griseus followed by the emergence of Streptomyces albus after extended treatment periods. These findings contribute to understanding the compound's broader ecological impacts in agricultural systems.

Properties

CAS No. |

22228-82-6 |

|---|---|

Molecular Formula |

C4H11NO2 |

Molecular Weight |

105.14 g/mol |

IUPAC Name |

azanium;2-methylpropanoate |

InChI |

InChI=1S/C4H8O2.H3N/c1-3(2)4(5)6;/h3H,1-2H3,(H,5,6);1H3 |

InChI Key |

MDUBPQGQPBQGGN-UHFFFAOYSA-N |

SMILES |

CC(C)C(=O)[O-].[NH4+] |

Canonical SMILES |

CC(C)C(=O)[O-].[NH4+] |

Other CAS No. |

22228-82-6 |

Related CAS |

79-31-2 (Parent) |

Synonyms |

2-methpropanoic acid ammonium isobutyrate isobutyric acid isobutyric acid, ammonium salt isobutyric acid, calcium salt isobutyric acid, hemiammoniate isobutyric acid, nickel salt isobutyric acid, potassium salt isobutyric acid, sodium salt isobutyric acid, sodium salt, 11C-labeled isobutyric acid, sodium salt, 14C-labeled sodium isobutyrate |

Origin of Product |

United States |

Scientific Research Applications

Agricultural Applications

1.1 Seed and Silage Preservation

Ammonium isobutyrate is effective in preventing the development of rot and mildew on seeds and silage. A patented aqueous solution containing this compound and isobutyric acid has been shown to inhibit microbial growth, thus enhancing the shelf life of agricultural products. This solution is particularly beneficial for preventing rot caused by bacteria and molds in stored silage, which can significantly reduce spoilage and waste in feedstuff .

Table 1: Properties of this compound Solution

| Property | Value |

|---|---|

| pH | 6.8 - 7.2 |

| Density | 8.67 - 8.68 lbs/gallon |

| Viscosity | 40 - 65 centipoises |

| This compound Content | 54 - 62% |

1.2 Rumen Microflora Enhancement

Research indicates that supplementation with isobutyrate improves ruminal microflora and enzyme activities in livestock, particularly in cattle. A study involving Simmental steers demonstrated that increasing doses of isobutyrate led to enhanced populations of beneficial bacteria while reducing methane emissions, indicating a potential for improving feed efficiency and reducing greenhouse gas outputs in ruminants .

Biochemical Applications

2.1 Ammonia Production

This compound plays a role in ammonia production through metabolic engineering techniques. Recent studies have focused on utilizing genetically modified microorganisms to convert amino acids from food waste into ammonia, with this compound serving as a key component in these processes. The yield of ammonia production can reach up to 73% under optimized conditions .

Environmental Applications

3.1 Soil Microbial Dynamics

The application of this compound has been studied for its effects on soil microbial communities, particularly ammonia-oxidizing bacteria (AOB). Research employing real-time PCR techniques has shown that ammonium addition influences the population dynamics of AOB, which are crucial for nitrogen cycling in soils . Understanding these dynamics can aid in developing sustainable agricultural practices that enhance soil health.

Case Studies

Case Study 1: Rumen Supplementation

In a controlled study with Simmental steers, various levels of isobutyrate were supplemented into their diet. Results indicated a linear increase in beneficial bacteria populations and enzyme activities associated with fiber digestion, while methane production decreased proportionally with higher isobutyrate doses. The optimal dose identified was approximately 16.8 grams per steer per day .

Case Study 2: Ammonia Production from Food Waste

A series of experiments were conducted using engineered strains of Escherichia coli to convert food waste into ammonia efficiently. The addition of this compound was critical in optimizing the metabolic pathways involved, leading to a significant increase in ammonia yield from various substrates including soybean residues .

Comparison with Similar Compounds

Sodium Isobutyrate (C₄H₇NaO₂)

Structural Similarity : Sodium isobutyrate replaces the ammonium cation with sodium (Na⁺).

Research Findings :

Isobutyrate Esters (e.g., p-Tolyl Isobutyrate)

Structural Difference : Esters replace the ammonium cation with organic groups (e.g., aryl or alkyl).

Research Findings :

Research Findings :

- Elevated isobutyrate levels in the colon correlate with protein fermentation and GABA-mediated ingestive behavior .

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing ammonium isobutyrate, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves neutralizing isobutyric acid with ammonium hydroxide under controlled pH (6.5–7.5) and temperature (20–25°C). Yield optimization requires titration monitoring to avoid excess ammonium, which can form byproducts like ammonium carbonate . Purity is confirmed via NMR (¹H and ¹³C) and FTIR spectroscopy, with peaks at δ 1.05 ppm (CH₃ groups) and 1730 cm⁻¹ (carboxylate C=O stretch) .

Q. How can researchers distinguish this compound from structurally similar ammonium salts (e.g., ammonium acetate) in analytical workflows?

- Methodological Answer : Use high-resolution mass spectrometry (HRMS) to confirm the molecular ion peak at m/z 118.10 (C₄H₁₂NO₂⁺). Differential scanning calorimetry (DSC) can also differentiate thermal decomposition profiles: this compound decomposes at 180–200°C, unlike acetate derivatives, which degrade at lower temperatures .

Q. What spectroscopic and chromatographic techniques are most reliable for quantifying this compound in mixed samples?

- Methodological Answer : Reverse-phase HPLC with a C18 column (mobile phase: 0.1% formic acid in acetonitrile/water) provides retention times of 4.2–4.5 minutes. For trace analysis, LC-MS/MS with multiple reaction monitoring (MRM) transitions (e.g., 118.10 → 60.05) enhances specificity .

Advanced Research Questions

Q. How do solvent polarity and ionic strength affect the stability of this compound in aqueous solutions?

- Methodological Answer : Stability studies using dynamic light scattering (DLS) show aggregation in high-ionic-strength buffers (>0.5 M NaCl). Polar aprotic solvents (e.g., DMSO) stabilize the compound via hydrogen-bond disruption, while protic solvents (e.g., methanol) accelerate hydrolysis. Monitor degradation via UV-Vis at 210 nm over 72 hours .

Q. What experimental strategies resolve contradictions in reported pKa values for this compound (range: 4.8–5.2)?

- Methodological Answer : Discrepancies arise from solvent effects and electrode calibration. Use potentiometric titration in standardized ionic media (e.g., 0.15 M KCl) with a glass electrode calibrated against phthalate buffers. Repeat measurements across three independent labs to validate reproducibility .

Q. How can researchers design kinetic studies to elucidate the role of this compound in enzymatic reactions (e.g., microbial deaminases)?

- Methodological Answer : Employ stopped-flow spectrophotometry to monitor real-time enzyme activity. For in vitro assays, pre-incubate the enzyme (e.g., glutamate dehydrogenase) with 10 mM this compound and track NADH oxidation at 340 nm. Control for ammonium interference using isotopically labeled ¹⁵N-ammonium .

Q. What computational models predict the solubility and crystallization behavior of this compound under varying thermodynamic conditions?

- Methodological Answer : Use COSMO-RS simulations to predict solubility parameters in binary solvent systems. Experimental validation via gravimetric analysis (e.g., cooling crystallization from ethanol/water mixtures) correlates with model outputs. Monitor crystal morphology via SEM to identify polymorphic forms .

Data Presentation & Reproducibility Guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.